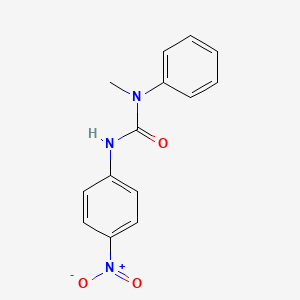
1-Methyl-3-(4-nitrophenyl)-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-nitrophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-nitrophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(4-nitrophenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(4-methyl-3-nitrophenyl)urea
- 1-Methyl-3-(4-chlorophenyl)urea
- 1-Methyl-3-(4-aminophenyl)urea
Uniqueness
1-Methyl-3-(4-nitrophenyl)-1-phenylurea is unique due to the presence of both a nitrophenyl and a phenyl group, which impart distinct chemical and biological properties
Propiedades
Número CAS |
77585-89-8 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-methyl-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)14(18)15-11-7-9-13(10-8-11)17(19)20/h2-10H,1H3,(H,15,18) |
Clave InChI |
VRTHQXNFFIFWHS-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















